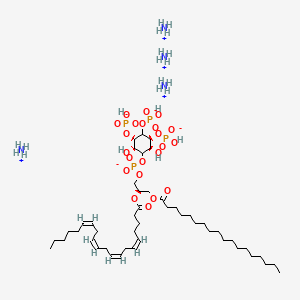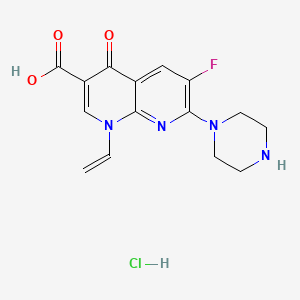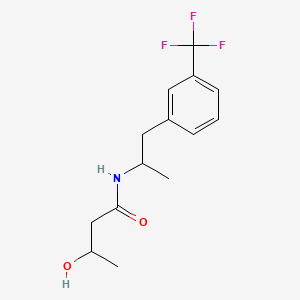
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt) is a complex phosphoinositide. It is a derivative of phosphatidylinositol, a lipid molecule that plays a crucial role in cellular signaling pathways. This compound is involved in various biological processes, including cell growth, metabolism, and signal transduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) involves the esterification of stearic acid and arachidonic acid with glycerol, followed by phosphorylation with inositol trisphosphate. The reaction conditions typically require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the ester and phosphate bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions to achieve high yield and purity. The final product is purified using chromatographic techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives have different biological activities and can be used in various research applications .
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) has numerous scientific research applications, including:
Chemistry: Used as a model compound to study lipid chemistry and the behavior of phosphoinositides in different chemical environments.
Biology: Plays a role in cellular signaling pathways, including those involved in cell growth, metabolism, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders.
Wirkmechanismus
The mechanism of action of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule by binding to and activating various proteins involved in cellular signaling pathways. These interactions lead to the activation or inhibition of downstream signaling cascades, ultimately affecting cellular processes such as growth, metabolism, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate): Similar in structure but differs in the specific inositol phosphate groups attached.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol: Lacks the trisphosphate groups, resulting in different biological activities.
Uniqueness
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) is unique due to its specific combination of fatty acids and inositol trisphosphate groups. This unique structure allows it to participate in specific cellular signaling pathways and exhibit distinct biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C47H98N4O22P4 |
|---|---|
Molekulargewicht |
1195.2 g/mol |
IUPAC-Name |
tetraazanium;[(1S,2S,4S,5R)-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]-3-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C47H86O22P4.4H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57;;;;/h11,13,17,19,22,24,28,30,39,42-47,50-51H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,61,62)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60);4*1H3/b13-11-,19-17-,24-22-,30-28-;;;;/t39-,42+,43+,44?,45-,46+,47?;;;;/m1..../s1 |
InChI-Schlüssel |
HIQNCTCJCORHBS-PRERETILSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)




![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)


![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

